Lantadene C

Description

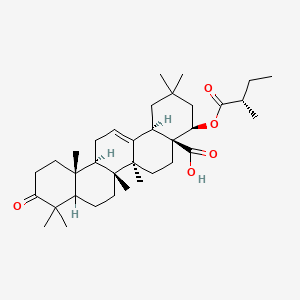

Structure

2D Structure

3D Structure

Properties

CAS No. |

88034-27-9 |

|---|---|

Molecular Formula |

C35H54O5 |

Molecular Weight |

554.8 g/mol |

IUPAC Name |

(4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid |

InChI |

InChI=1S/C35H54O5/c1-10-21(2)28(37)40-27-20-30(3,4)19-23-22-11-12-25-32(7)15-14-26(36)31(5,6)24(32)13-16-34(25,9)33(22,8)17-18-35(23,27)29(38)39/h11,21,23-25,27H,10,12-20H2,1-9H3,(H,38,39)/t21-,23+,24?,25+,27+,32-,33+,34+,35-/m0/s1 |

InChI Key |

KVXZSWTXYDUXID-FEWKVJOZSA-N |

SMILES |

CCC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |

Isomeric SMILES |

CC[C@H](C)C(=O)O[C@@H]1CC(C[C@H]2[C@]1(CC[C@@]3(C2=CC[C@H]4[C@]3(CCC5[C@@]4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |

Canonical SMILES |

CCC(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)(C)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

22 beta-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid dihydrolantadene A lantadene C |

Origin of Product |

United States |

Foundational & Exploratory

chemical structure elucidation of lantadene C

An In-depth Technical Guide on the Chemical Structure Elucidation of Lantadene C

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pentacyclic triterpenoid isolated from the leaves of Lantana camara var. aculeata, a plant notorious for its hepatotoxicity in livestock. As a member of the oleanane series, its structure is closely related to other lantadenes, particularly Lantadene A. The definitive elucidation of its chemical structure was a critical step in understanding its biological activity and toxicological profile. This technical guide provides a comprehensive overview of the methodologies employed to determine the structure of this compound, including its isolation from natural sources, semi-synthesis, and detailed spectroscopic analysis. The primary elucidation was achieved through single-crystal X-ray diffraction, which confirmed its identity as 22β-(S)-2'-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, an isomer of dihydrolantadene A. This document details the experimental protocols, presents available quantitative data, and visualizes the logical workflow of the elucidation process, offering a valuable resource for natural product chemists, toxicologists, and drug development professionals.

Introduction

The genus Lantana encompasses several species known for their complex phytochemical profiles, which include a variety of bioactive and often toxic secondary metabolites. Among these, the pentacyclic triterpenoids known as lantadenes are of significant interest due to their pronounced biological effects. This compound, isolated from the red variety of Lantana camara var. aculeata, has been identified as a potent hepatotoxic agent[1][2].

Structurally, this compound belongs to the oleanane triterpenoid family. Its elucidation revealed a close relationship to Lantadene A, the major triterpenoid constituent of the plant[3]. The key structural difference lies in the side chain esterified at the C-22β position. While Lantadene A possesses an unsaturated angeloyl group, this compound features a saturated 2-methylbutanoyl group[1][2]. This seemingly minor difference in saturation has a profound impact on biological activity, with this compound exhibiting strong hepatotoxicity, unlike some crystalline forms of Lantadene A[1][2].

The definitive molecular structure of this compound was established as 22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid[2]. It was also found to be identical to dihydrolantadene A, a compound previously reported[2]. The elucidation process involved a combination of isolation from the plant, semi-synthesis via catalytic hydrogenation of Lantadene A, and rigorous spectroscopic analysis, culminating in confirmation by single-crystal X-ray diffraction[2].

Methodologies and Experimental Protocols

The elucidation of this compound's structure relied on several key experimental procedures, from its extraction to its final analysis.

Isolation of this compound from Lantana camara

The following protocol is a synthesized procedure based on established methods for the isolation of lantadenes[1][4][5].

-

Plant Material Collection and Preparation: Leaves from Lantana camara var. aculeata (red flower variety) are collected and oven-dried at approximately 55-70°C to a constant weight. The dried leaves are then ground into a fine powder (e.g., 1 mm particle size)[1][6].

-

Solvent Extraction: The leaf powder is subjected to exhaustive extraction with methanol. Typically, the powder is soaked overnight in methanol, followed by filtration. This process is repeated multiple times (e.g., three times) to ensure complete extraction of the triterpenoids[1][5].

-

Decolorization and Concentration: The pooled methanolic extracts are treated with activated charcoal (e.g., 30 g per liter of extract) for about an hour with intermittent shaking to remove pigments. The mixture is filtered, and the solvent is removed from the filtrate under reduced pressure (in vacuo) at 60-80°C to yield a crude residue[1][5].

-

Liquid-Liquid Extraction: The dried residue is partitioned using a solvent system such as chloroform to selectively extract the less polar triterpenoids, leaving behind more polar compounds[1][5]. The chloroform extract is then dried in vacuo.

-

Column Chromatography: The crude chloroform extract is subjected to column chromatography on silica gel (60-120 mesh). A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system starts with chloroform, followed by increasing concentrations of methanol (e.g., Chloroform -> Chloroform:Methanol 99:1 -> Chloroform:Methanol 95:5)[1]. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Purification and Crystallization: Fractions containing this compound are pooled, and the solvent is evaporated. The residue is then purified by repeated crystallization from a suitable solvent like boiling methanol. The solution is cooled to 0-4°C to induce crystallization[5].

Semi-synthesis of this compound from Lantadene A

This compound can be efficiently prepared by the chemical modification of the more abundant Lantadene A, confirming their structural relationship[2].

-

Reaction Setup: Pure Lantadene A is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum dioxide (PtO₂), is added to the solution.

-

Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC). This process reduces the carbon-carbon double bond in the angeloyl side chain of Lantadene A.

-

Workup and Purification: The catalyst is removed by filtration (e.g., through Celite). The solvent is evaporated from the filtrate, and the resulting product, this compound, is purified by crystallization as described in the isolation protocol. It is noted that isomerization of the angeloyl moiety to a tigloyl moiety can sometimes occur during catalytic hydrogenation, yielding other products[7].

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer. Samples are typically dissolved in deuterated chloroform (CDCl₃). NMR analysis provides crucial information about the carbon skeleton, the number and types of protons, and their connectivity, which is essential for piecing together the molecular structure.

-

Mass Spectrometry (MS): Mass spectra are obtained to determine the molecular weight and fragmentation pattern of the compound. This data helps confirm the molecular formula and provides clues about the structural components.

-

Single-Crystal X-ray Diffraction: This is the definitive method used for the final structure confirmation. A high-quality single crystal of this compound is grown and mounted on a diffractometer. The diffraction pattern of X-rays passing through the crystal is used to calculate the electron density map of the molecule, revealing the precise three-dimensional arrangement of every atom, including its absolute stereochemistry[2].

Results: The Elucidated Structure

The combination of the above methods unequivocally established the structure of this compound.

Key Structural Features

-

Chemical Name: 22β-(S)-2'-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid.

-

Molecular Formula: C₃₅H₅₄O₅.

-

Core Structure: A pentacyclic oleanane-type triterpenoid.

-

Key Functional Groups: A ketone at C-3, a double bond between C-12 and C-13, a carboxylic acid at C-28, and an ester group at C-22.

-

Distinguishing Feature: The side chain at C-22 is a saturated 2-methylbutanoyl group. This contrasts with Lantadene A, which has an unsaturated angeloyl (2-methyl-2(Z)-butenoyl) group.

-

Stereochemistry: The crucial stereochemical finding from X-ray crystallography was the relative configuration of the side chain. In this compound, atom C-34 is cis to C-35, whereas it is trans in Lantadene A[2].

Quantitative Data Summary

While the primary literature contains the full datasets, detailed quantitative spectroscopic tables are not fully available in publicly indexed abstracts. The following tables summarize the known structural and physical properties.

Table 1: Physicochemical and Structural Properties of this compound

| Property | Value / Description | Reference |

| Molecular Formula | C₃₅H₅₄O₅ | Derived from MS and X-ray |

| Synonym | Dihydrolantadene A | [2] |

| Core Skeleton | Olean-12-ene | Spectroscopic Analysis |

| C-3 Position | Oxo (Ketone) | Spectroscopic Analysis |

| C-28 Position | Carboxylic Acid | Spectroscopic Analysis |

| C-22β Position | 2-methylbutanoyloxy ester | [2] |

| Side Chain Stereochem | C-34 is cis to C-35 | [2] |

| Physical Form | Crystalline (Form I) and Amorphous (Form II) | [2] |

| Biological Activity | Hepatotoxic | [1][2] |

Table 2: Comparison of this compound and Lantadene A

| Feature | This compound | Lantadene A |

| Molecular Formula | C₃₅H₅₄O₅ | C₃₅H₅₂O₅ |

| Side Chain at C-22β | 2-methylbutanoyl (Saturated) | Angeloyl (Unsaturated) |

| Side Chain C34-C35 | cis conformation | trans conformation |

| Hepatotoxicity | High | Variable (Form dependent) |

Visualizing the Elucidation and Mechanism

Logical Workflow for Structure Elucidation

The process of determining the structure of this compound involved two parallel streams: isolation from its natural source and chemical synthesis from a known precursor. Both pathways converged at the analytical stage, where spectroscopic data was collected and compared, with X-ray crystallography providing the final, unambiguous proof of structure.

Caption: Workflow for the structure elucidation of this compound.

Proposed Mechanism of Hepatotoxicity

This compound's toxicity is linked to liver damage, specifically cholestasis, which is the disruption of bile flow. While the exact molecular mechanism is still under investigation, it is believed to involve the impairment of critical transport functions within liver cells (hepatocytes).

Caption: Proposed mechanism for this compound induced hepatotoxicity.

Conclusion

The chemical structure elucidation of this compound stands as a classic example of natural product chemistry, integrating isolation, semi-synthesis, and powerful analytical techniques. The definitive identification of this compound as 22β-(S)-2'-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid through single-crystal X-ray diffraction was paramount. This work not only clarified its molecular architecture but also provided a crucial foundation for understanding its structure-activity relationship, particularly its potent hepatotoxicity compared to its unsaturated analogue, Lantadene A. The detailed methodologies and data presented in this guide serve as a valuable technical resource for scientists working on the isolation, characterization, and toxicological assessment of triterpenoids and other natural products.

References

- 1. chemijournal.com [chemijournal.com]

- 2. Biological action of this compound, a new hepatotoxicant from Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.iucr.org [journals.iucr.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New triterpenoids from Lantana camara: Isomerisation of the angeloyl moiety of lantadene A during catalytic hydrogenation [zenodo.org]

lantadene C as dihydrolantadene A

An In-depth Technical Guide on Lantadene C (Dihydrolantadene A) for Researchers and Drug Development Professionals

Executive Summary

This compound, a pentacyclic triterpenoid from the plant Lantana camara, is chemically identical to dihydrolantadene A. It is structurally distinct from the more abundant lantadene A by the saturation of a double bond in its side chain, a feature that significantly enhances its hepatotoxicity. While lantadene A is largely considered non-toxic, this compound is a potent hepatotoxin, inducing cholestasis and liver damage in animal models, characteristic of lantana poisoning. This guide provides a comprehensive overview of the chemistry, synthesis, biological activity, and mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a vital resource for researchers in toxicology, pharmacology, and natural product chemistry.

Chemical Identity and Structure

This compound is a pentacyclic triterpenoid belonging to the oleanane series.[1] Its systematic IUPAC name is (4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid.

Crucially, early research identified this compound as this compound, while separate work described dihydrolantadene A. Subsequent structural elucidation confirmed they are the same molecule.[1] The primary source of this compound is the leaves of Lantana camara var. aculeata.[1]

The core structural difference between the major lantadenes lies in the side chain esterified at the C-22 position. This compound is the saturated analogue of lantadene A, meaning it lacks the double bond present in the 2-methylbut-2-enoyl side chain of lantadene A.[1][2][3] This seemingly minor structural modification is critical to its biological activity and can be achieved synthetically through the catalytic hydrogenation of lantadene A.[1]

Biological Activity and Toxicology

The defining biological characteristic of this compound is its potent hepatotoxicity, a feature notably absent in its unsaturated precursor, lantadene A.[1] Ingestion by susceptible animals, such as guinea pigs and sheep, leads to a syndrome of cholestasis (disruption of bile flow) and photosensitization.[1][2][4]

Hepatotoxicity

Unlike lantadene A, both crystalline (Form I) and amorphous (Form II) forms of this compound induce a strong hepatotoxic response in guinea pigs.[1] The key toxicological manifestations include:

-

Physiological Effects: Decreased feed intake, reduced fecal output, and lethargy.[1]

-

Biochemical Changes: Significant increases in plasma bilirubin and the activity of liver enzymes such as acid phosphatase (ACP), alanine aminotransferase (ALT), and aspartate aminotransferase (AST).[1][6]

-

Cellular Damage: Histopathological examination reveals hepatic injury at cellular and subcellular levels, including necrosis and fibrosis.[6][7]

Quantitative Toxicological Data

Specific toxicological data for pure this compound is limited. Most studies have been conducted using mixtures of lantadenes isolated from L. camara leaves. The available quantitative data provides a critical reference for its toxic potential.

| Compound/Mixture | Test Species | Route | Dose / Metric | Result | Reference(s) |

| Lantadene Mixture | Guinea Pig | Oral | 25 mg/kg bw | Sub-acute toxic dose causing hepatotoxic and nephrotoxic effects without mortality. | [7] |

| Lantadene Mixture | Guinea Pig | Oral | 6-24 mg/kg bw/day (90 days) | Dose-dependent sub-chronic toxicity, including nephrotoxicity and hepatotoxicity. | [6] |

| Lantadene Mixture | Sheep | Oral | LD₅₀ = 60 mg/kg bw | Lethal dose 50. | [2][7] |

| Lantadene Mixture | Sheep | IV | LD₅₀ = 1-3 mg/kg bw | Lethal dose 50. | [2][7] |

| Lantadene A | Macrophage (Raw 264.7) | In vitro | IC₅₀ = 84.2 µg/mL | Cytotoxicity. | [8] |

| This compound | Breast Cancer (MCF-7) | In vitro | IC₅₀ = Not Determined | Exerted a dose-dependent reduction in cell viability, but with a lesser effect than Lantadene A or B. | [3] |

Proposed Mechanism of Action

The precise molecular mechanism of lantadene-induced toxicity is not fully elucidated but is understood to be a form of drug-induced cholestasis. The leading hypothesis suggests that lantadenes interfere with the function of canalicular transport proteins in hepatocytes, which are responsible for exporting bile acids from the liver into the bile ducts.

This disruption leads to an accumulation of cytotoxic bile acids within the hepatocytes, causing cellular damage, inflammation, and necrosis. While the exact target is unconfirmed, it is thought that lantadenes may inhibit the function of the bile salt export pump (BSEP, or ABCB11) or disrupt the function of other transporters like the Na+/K+-ATPase, which maintains the electrochemical gradients necessary for secondary active transport across the cell membrane.[7]

Experimental Protocols

Isolation and Purification of this compound

This protocol is adapted from methodologies described for the isolation of lantadenes from L. camara leaves.[9][10][11]

-

Plant Material Preparation: Collect fresh leaves of Lantana camara var. aculeata. Oven-dry the leaves at 55-70°C and grind them into a fine powder (approx. 1 mm particle size).

-

Solvent Extraction: Macerate the dried leaf powder in methanol (e.g., 200 g powder in 1 L methanol) overnight with shaking. Filter the extract through several layers of muslin cloth.

-

Decolorization: Add activated charcoal (e.g., 30 g per 1 L of extract) to the methanolic extract. Stir for 1 hour to adsorb pigments and other impurities. Filter the mixture through coarse filter paper (e.g., Whatman No. 1).

-

Solvent Removal: Concentrate the filtrate using a rotary evaporator under reduced pressure at a temperature below 60°C. Dry the resulting residue in vacuo to obtain a crude extract.

-

Liquid-Liquid Partitioning: Dissolve the crude extract in a methanol:chloroform:water system to separate polar compounds (which partition into the aqueous methanol layer) from the less polar triterpenoids, including lantadenes (which remain in the chloroform layer).[10]

-

Column Chromatography:

-

Prepare a chromatography column with silica gel (60-120 mesh) using chloroform as the slurry solvent.

-

Dissolve the dried chloroform fraction and load it onto the column.

-

Elute the column with a solvent gradient. A typical scheme involves sequential elution with chloroform, followed by increasing concentrations of methanol in chloroform (e.g., 99:1, 95:5 v/v).[10]

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing lantadenes. This compound will typically elute after lantadene A and B.

-

-

Purification by Crystallization: Pool the fractions enriched with this compound. Remove the solvent by rotary evaporation. Dissolve the residue in a minimal amount of boiling methanol and allow it to crystallize at low temperatures (0-4°C). Repeat the crystallization process multiple times to achieve high purity.

-

Purity Assessment: Confirm the purity and identity of the final product using High-Performance Liquid Chromatography (HPLC) and spectroscopic methods (MS, NMR).

Synthesis via Catalytic Hydrogenation of Lantadene A

This compound can be prepared semi-synthetically from the more abundant lantadene A.[1] While a specific detailed protocol is not widely published, a general procedure for catalytic hydrogenation of a triterpenoid would be as follows.

-

Reaction Setup: Dissolve purified lantadene A in a suitable solvent (e.g., ethyl acetate or methanol) in a high-pressure reaction vessel.

-

Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10% by weight relative to the substrate).

-

Hydrogenation: Seal the vessel and purge it with an inert gas (e.g., nitrogen or argon). Introduce hydrogen gas (H₂) to the desired pressure.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or HPLC for the disappearance of the starting material).

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Purification: Wash the celite pad with the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure. The resulting crude dihydrolantadene A (this compound) can be purified by column chromatography or recrystallization as described in Protocol 4.1.

In Vivo Hepatotoxicity Assessment in the Guinea Pig Model

This protocol outlines a workflow for evaluating the hepatotoxicity of this compound.[6][12][13]

Conclusion for Drug Development Professionals

This compound (dihydrolantadene A) represents a classic case study in structure-activity relationships, where the saturation of a single bond transforms a relatively benign natural product into a potent hepatotoxin. For researchers in drug development, this molecule serves as a critical toxicological benchmark. Understanding its mechanism of cholestatic injury is valuable for screening new chemical entities for potential liver liabilities. Furthermore, the oleanane scaffold is common in many biologically active natural products; the toxic profile of this compound underscores the importance of evaluating modifications at the C-22 position for potential toxicity. While its inherent toxicity precludes its direct use as a therapeutic, its potent biological activity may inspire the design of analogues with more favorable safety profiles for other applications, such as antitumor research, where cytotoxicity is a desired endpoint.

References

- 1. Biological action of this compound, a new hepatotoxicant from Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Compounds Involved in the Invasive Characteristics of Lantana camara [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Lantadene A and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemijournal.com [chemijournal.com]

- 11. nricm.edu.tw [nricm.edu.tw]

- 12. Biotransformation of lantadenes, the pentacyclic triterpenoid hepatotoxins of lantana plant, in guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Biosynthesis Pathway of Lantadenes in Lantana camara

Abstract

Lantadene A.[1] Lantadenes, a group of pentacyclic triterpenoids found in the invasive plant species Lantana camara, are notorious for their hepatotoxicity in livestock.[2][3] The major bioactive constituents, Lantadene A and B, are the primary toxins responsible for these effects.[2][4] Despite their toxicity, pentacyclic triterpenoids as a class exhibit a range of promising bioactivities, including antitumor, anti-inflammatory, and antiviral properties, making their biosynthetic pathway a subject of significant interest.[5] This document provides a comprehensive overview of the current understanding of the lantadene biosynthesis pathway. While the exact enzymatic steps for the final modifications remain to be fully elucidated, this guide outlines the proposed pathway based on the established synthesis of pentacyclic triterpenoids, supported by transcriptomic data from L. camara. Furthermore, it details the experimental protocols for the extraction, isolation, and quantification of lantadenes and presents the available quantitative data in a structured format.

Proposed Biosynthesis Pathway of Lantadenes

The biosynthesis of lantadenes, as pentacyclic triterpenoids, is believed to originate from the cyclization of 2,3-oxidosqualene, a derivative of squalene.[2] This process is catalyzed by enzymes known as oxidosqualene cyclases (OSCs).[2] The pathway begins with the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) and/or the methylerythritol phosphate (MEP) pathways.

The proposed steps are as follows:

-

Precursor Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP).

-

Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to form squalene.

-

Epoxidation: Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene.

-

Cyclization: This is the crucial step where the linear 2,3-oxidosqualene is cyclized by a specific oxidosqualene cyclase, likely a β-amyrin synthase type, to form the pentacyclic oleanane scaffold.

-

Post-Cyclization Modifications: The basic oleanane skeleton undergoes a series of largely uncharacterized enzymatic modifications, including oxidations, hydroxylations, and acylations, to produce the diverse range of lantadene structures. Lantadenes A, B, C, and D are all esters of 22-hydroxyoleanonic acid, differing in their side chains.[6][7]

Transcriptome analysis of L. camara leaves and roots has identified a significant number of genes involved in the "terpenoid backbone biosynthesis" pathway, lending strong support to these initial steps.[8]

Quantitative Data on Lantadenes

The concentration of lantadenes in L. camara leaves can vary significantly, likely due to genetic differences, environmental factors, and plant age. Lantadene A and B are consistently reported as the most abundant.[2]

Table 1: Concentration of Lantadenes in Lantana camara Leaves

| Lantadene | Concentration (%) | Analytical Method | Source / Region | Reference |

| Lantadene A | 49.18 | RP-HPLC | Palampur, India | [9][10][11] |

| Lantadene B | 13.09 | RP-HPLC | Palampur, India | [9][10][11] |

| Total (A+B) | 62.27 | RP-HPLC | Palampur, India | [11] |

| Lantadene A | 25.0 | UPLC-MS | Not Specified | [7][11] |

| Lantadene B | 8.30 | UPLC-MS | Not Specified | [7][11] |

| Total (A+B) | 33.30 | UPLC-MS | Not Specified | [7] |

| Total (A+B) | 71.72 | RP-HPLC | Mandi, India | [6] |

| Total (A+B) | 33.41 | RP-HPLC | Bilaspur, India | [6] |

Table 2: Toxicity Data for Lantadene A

| Animal Model | Route of Administration | LD₅₀ (mg/kg body weight) | Reference |

| Sheep | Intravenous | 1 - 3 | [2][12] |

| Sheep | Oral | 60 | [2][12] |

Experimental Protocols

The elucidation of lantadene biosynthesis and the quantification of these compounds rely on robust experimental methodologies for their extraction, purification, and analysis.

Extraction and Isolation of Lantadenes

A common protocol for obtaining lantadenes from plant material is outlined below.[5][9][10]

-

Collection and Preparation: Leaves of L. camara (the red-flowered variety is noted for toxicity) are collected.[9] The samples are then oven-dried at approximately 55°C and ground into a fine powder (e.g., 1 mm particle size).[10]

-

Extraction: The powdered leaf material is subjected to extraction. While various solvents can be used, protocols often involve nonpolar solvents like n-hexane or ethyl acetate to isolate the triterpenoid-rich fraction.[7][13]

-

Purification: The crude extract is further purified using a combination of techniques:

-

Column Chromatography: The extract is passed through a silica gel column to separate compounds based on polarity.

-

Thin-Layer Chromatography (TLC): TLC is used to monitor the fractions from column chromatography and assess purity.[10]

-

Fractional Crystallization: The final step often involves repeated crystallization from a suitable solvent (e.g., alcohol) to obtain pure lantadene compounds.[5][14]

-

Quantification and Characterization

Once isolated, lantadenes are quantified and their structure confirmed using analytical techniques.

-

Quantification by HPLC: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for quantifying Lantadene A and B.[6][9][10] A C18 column is typically used with a mobile phase gradient of acetonitrile and water, and detection is performed using a UV detector at 210 nm.[11]

-

Structural Characterization: The chemical structures of the isolated compounds are confirmed using spectroscopic analysis, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and comparison with published data.[5][13]

Conclusion and Future Directions

The biosynthesis of lantadenes in Lantana camara follows the general pathway established for pentacyclic triterpenoids, originating from squalene. While the upstream "terpenoid backbone" portion of the pathway is well-understood and supported by genetic evidence from the plant's transcriptome, the specific enzymes responsible for the later-stage modifications—the oxidations and acylations that create the final toxic compounds—remain a critical knowledge gap.

For researchers and drug development professionals, future work should focus on:

-

Functional Genomics: Identifying and characterizing the specific oxidosqualene cyclases (OSCs), cytochrome P450s, and acyltransferases involved in the final steps of lantadene synthesis using gene silencing (RNAi) or heterologous expression systems.

-

Metabolic Engineering: Once the key genes are identified, there is potential to engineer microbial hosts for the production of specific lantadene precursors or analogs, which could be explored for novel therapeutic applications without the associated toxicity.

-

Pathway Regulation: Investigating the transcriptional regulation of the lantadene biosynthetic pathway to understand how its production is controlled within the plant, which could offer strategies for controlling the plant's toxicity and invasiveness.

Elucidating the complete pathway will not only provide fundamental insights into plant biochemistry but may also unlock opportunities for synthesizing novel bioactive compounds for pharmaceutical development.

References

- 1. In Vitro Antioxidant Activity Potential of Lantadene A, a Pentacyclic Triterpenoid of Lantana Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lantadene - Wikipedia [en.wikipedia.org]

- 3. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 4. Compounds Involved in the Invasive Characteristics of Lantana camara - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemijournal.com [chemijournal.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. De novo transcriptome analysis of Lantana camara L. revealed candidate genes involved in phenylpropanoid biosynthesis pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Lantadene A and boswellic acid isolated from the leaves of Lantana camara L. have the potential to control phytopathogenic Fusarium species - PMC [pmc.ncbi.nlm.nih.gov]

- 14. repository.up.ac.za [repository.up.ac.za]

Preliminary Biological Activity Screening of Lantadene C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene C, a pentacyclic triterpenoid isolated from the leaves of Lantana camara, has been a subject of scientific investigation due to its notable biological activities. As a member of the lantadene family of compounds, which are known for their diverse and potent effects, this compound presents both therapeutic potential and toxicological challenges. This technical guide provides a comprehensive overview of the preliminary biological activity screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, as well as its toxicological profile. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry and drug discovery.

Anticancer Activity

Preliminary studies suggest that this compound, along with other lantadenes, possesses cytotoxic properties against various cancer cell lines. While specific quantitative data for isolated this compound is limited, studies on extracts containing this compound and on related lantadenes provide strong indications of its potential as an anticancer agent.

Quantitative Data for Anticancer Activity

| Compound/Extract | Cell Line(s) | IC50 Value | Reference |

| This compound (in mixture) | MCF-7 (Breast) | Dose-dependent reduction in viability | [1] |

| Lantadene A | LNCaP (Prostate) | 208.4 µg/mL | [2] |

| Lantadene B | MCF-7 (Breast) | 112.2 µg/mL | [1] |

| 3β-(4-Methoxybenzoyloxy)-22β-senecioyloxy-olean-12-en-28-oic acid (Lantadene analogue) | A375 (Melanoma) | 3.027 µM | [3] |

| Lantadene A derivatives | Four human cancer cell lines | ~20-29 µM | [4] |

| L. camara root extract | MOLM-13 (Leukemia) | 9.78 ± 0.61 µg/mL | [5] |

| L. camara root extract | MV4-11 (Leukemia) | 12.48 ± 1.69 µg/mL | [5] |

| L. camara ethanolic leaf extract | MDA-MB-231 (Breast) | ~111.33 µg/ml | [6] |

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well. The plate is then incubated for 3-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Signaling Pathways in Anticancer Activity

While the specific signaling pathways affected by this compound are not yet fully elucidated, studies on related lantadenes suggest potential mechanisms. Lantadene A has been shown to induce apoptosis in prostate cancer cells through the intrinsic mitochondria-dependent pathway, involving the activation of caspases-3/7 and -9 and cell cycle arrest in the G0/G1 phase.[2] Furthermore, the activation of transcription factors like NF-κB is critical in cancer, and prodrugs of reduced lantadene A and B have demonstrated dual inhibition of NF-κB and COX-2.[7]

Caption: Postulated Anticancer Signaling Pathways of Lantadenes.

Anti-inflammatory Activity

Extracts of Lantana camara have demonstrated significant anti-inflammatory properties in various in vitro and in vivo models. While specific data for this compound is not yet available, the activity of the extracts suggests that their constituents, including this compound, contribute to these effects.

Quantitative Data for Anti-inflammatory Activity

| Compound/Extract | Assay | IC50 Value | Reference |

| L. camara ethanolic extract | Protein Inhibition | 202.27 ppm | [8] |

| L. camara ethanolic extract | Albumin Denaturation | 223.85 ppm | [8] |

| L. camara essential oil (Flowers) | Lipoxygenase (LOX) Inhibition | 17.23 ± 0.10 µg/mL | [9] |

| L. camara essential oil (Leaves) | Albumin Denaturation | 15.82 ± 0.07 µg/mL | [9] |

Experimental Protocols

In Vitro Albumin Denaturation Assay

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin.

-

Incubation: The mixture is incubated at 37°C for 20 minutes.

-

Heating: The samples are then heated to 51°C for 20 minutes to induce denaturation.

-

Absorbance Measurement: After cooling, the turbidity is measured spectrophotometrically at 660 nm.

-

Calculation: The percentage inhibition of denaturation is calculated relative to a control without the test compound.

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of Lantana camara extracts are believed to be mediated through the downregulation of various inflammatory mediators. These include the inhibition of enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), as well as the modulation of signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.

Caption: Workflow for In Vitro Anti-inflammatory Screening.

Antimicrobial Activity

Lantana camara extracts have been shown to possess broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. While specific data for this compound is lacking, lantadene A has demonstrated notable antifungal properties.

Quantitative Data for Antimicrobial Activity

| Compound/Extract | Microorganism(s) | MIC/Activity | Reference |

| Lantadene A | Fusarium species | ≤ 0.63 mg/mL | [10] |

| L. camara chloroform extract | Gram-negative bacteria | MIC: 0.195 mg/ml | [3] |

| L. camara chloroform extract | Aspergillus niger, Penicillium sp. | MIC: 0.390 mg/ml | [3] |

| L. camara methanol leaf extract | Staphylococcus aureus | Zone of inhibition: 21.7 mm | |

| L. camara methanol leaf extract | Pseudomonas aeruginosa | Zone of inhibition: 20 mm |

Experimental Protocols

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance.

-

Culture Preparation: The test microorganisms are cultured in a suitable broth medium.

-

Inoculation: A standardized inoculum of the microorganism is spread evenly onto the surface of an agar plate.

-

Well Creation: Wells are created in the agar using a sterile cork borer.

-

Sample Addition: A specific volume of the test compound solution is added to each well.

-

Incubation: The plates are incubated under appropriate conditions for the test microorganism.

-

Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured.

Toxicological Profile

This compound is a known hepatotoxicant, and its toxicological effects have been documented, particularly in animal models.

Quantitative Data for Toxicity

| Parameter | Animal Model | Dose | Effect | Reference |

| Acute Toxicity | Guinea pigs | Not specified | Strong hepatotoxic response | [11] |

| Sub-acute Toxicity | Guinea pigs | 25 mg/kg bw | Toxic dose | |

| Sub-chronic Toxicity | Guinea pigs | 6-24 mg/kg bw | Dose-dependent toxicity, including nephrotoxicity |

Observed Toxicological Effects

-

Hepatotoxicity: this compound induces liver injury, characterized by hepatomegaly, and an increase in plasma bilirubin and acid phosphatase activity.[11] The mechanism of lantadene-induced hepatotoxicity is thought to involve cholestasis and hepatic necrosis.[12]

-

General Toxicity: Ingestion can lead to decreased fecal output and feed intake.[11]

-

Apoptosis: Lantadene toxicity may cause apoptosis in hepatocytes, as indicated by the presence of caspase 3.[12]

Experimental Protocols

In Vivo Acute Toxicity Study (in Guinea Pigs)

-

Animal Acclimatization: Male guinea pigs are acclimatized to laboratory conditions for a week.

-

Dosing: A single oral dose of this compound is administered to the test group, while the control group receives the vehicle.

-

Observation: The animals are observed for clinical signs of toxicity, including changes in behavior, feed and water intake, and fecal output, over a period of several days.

-

Biochemical Analysis: Blood samples are collected for the analysis of liver function markers such as bilirubin and acid phosphatase.

-

Histopathology: At the end of the study, the animals are euthanized, and liver tissues are collected for histopathological examination to assess cellular damage.

Caption: Postulated Hepatotoxicity Pathway of this compound.

Conclusion

The preliminary biological screening of this compound indicates a compound with a dual nature. On one hand, it exhibits promising potential as an anticancer agent, supported by evidence of cytotoxicity against cancer cell lines. On the other hand, its significant hepatotoxicity poses a major challenge for its therapeutic development. The anti-inflammatory and antimicrobial activities observed in Lantana camara extracts warrant further investigation to determine the specific contribution of this compound. Future research should focus on isolating sufficient quantities of pure this compound to conduct comprehensive in vitro and in vivo studies to establish its precise pharmacological and toxicological profiles. Elucidating its mechanisms of action and structure-activity relationships will be crucial for designing analogues with improved therapeutic indices.

References

- 1. Cytotoxic and cell cycle arrest induction of pentacyclic triterpenoides separated from Lantana camara leaves against MCF-7 cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 3. Exploration of anticancer potential of Lantadenes from weed Lantana camara: Synthesis, in silico, in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, cytotoxicity, and antitumor activity of lantadene-A congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. biorxiv.org [biorxiv.org]

- 7. Novel dual inhibitors of nuclear factor-kappa B (NF-κB) and cyclooxygenase- 2 (COX-2): synthesis, in vitro anticancer activity and stability studies of lantadene-non steroidal anti-inflammatory drug (NSAID) conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Uncovering anti-inflammatory potential of Lantana camara Linn: Network pharmacology and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. irjpms.com [irjpms.com]

- 10. researchgate.net [researchgate.net]

- 11. Genotoxic and Cytotoxic Activities of Lantadene A-Loaded Gold Nanoparticles (LA-AuNPS) in MCF-7 Cell Line: An in vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The Core Hepatotoxicity Mechanism of Lantadene C: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene C, a pentacyclic triterpenoid found in the leaves of the notorious weed Lantana camara, is a significant contributor to the plant's hepatotoxicity, particularly in grazing animals.[1] Ingestion of lantana foliage can lead to severe liver damage, cholestasis, and photosensitization, resulting in substantial economic losses in livestock industries worldwide.[2][3][4] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound-induced hepatotoxicity, with a focus on the molecular and cellular events that lead to liver injury. The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the toxicological profile of this compound and in the development of potential therapeutic interventions.

Core Hepatotoxicity Mechanism

The hepatotoxicity of this compound, along with other major lantadenes such as lantadene A and B, is a multi-faceted process primarily characterized by intrahepatic cholestasis and hepatocellular injury.[1][2] The lipophilic nature of these triterpenoids facilitates their absorption from the gastrointestinal tract and subsequent transport to the liver, the primary site of their toxic action.[5] While the precise molecular targets are still under investigation, the current body of research points towards a cascade of events involving mitochondrial dysfunction, oxidative stress, and the induction of apoptosis.

Mitochondrial Dysfunction

A key initiating event in lantadene-induced hepatotoxicity is the disruption of mitochondrial function. Studies on related lantadenes, particularly the reduced metabolite of lantadene A, have demonstrated that these compounds can act as mitochondrial uncouplers of oxidative phosphorylation.[6][7] This uncoupling leads to a dissipation of the mitochondrial membrane potential, inhibition of ATP synthesis, and an increase in state-4 respiration.[6] The depletion of cellular ATP impairs numerous energy-dependent cellular processes, including the function of bile salt export pumps, contributing to cholestasis.

Oxidative Stress

The disruption of the mitochondrial electron transport chain by lantadenes can lead to an overproduction of reactive oxygen species (ROS), overwhelming the cell's antioxidant defense mechanisms and inducing a state of oxidative stress.[8] This is evidenced by a significant decrease in the levels of key antioxidant enzymes such as superoxide dismutase (SOD) and catalase, as well as a depletion of reduced glutathione (GSH) in the liver of animals exposed to lantadenes.[8] The excessive ROS can cause damage to cellular macromolecules, including lipids (lipid peroxidation), proteins, and DNA, further exacerbating cellular injury.

Apoptosis

Evidence suggests that lantadene toxicity culminates in the programmed cell death of hepatocytes, or apoptosis.[5] The mitochondrial damage and oxidative stress are potent triggers for the intrinsic apoptotic pathway. This is supported by the detection of activated caspase-3, a key executioner caspase, in the hepatocytes of lantadene-poisoned animals.[5] The activation of the caspase cascade leads to the systematic dismantling of the cell, contributing to the observed liver necrosis at higher doses.[2]

Quantitative Toxicity Data

The following tables summarize the available quantitative data on the toxicity of lantadenes. It is important to note that much of the existing data pertains to a mixture of lantadenes or specifically to lantadene A, which is often considered the most potent hepatotoxin.[8] However, this compound has been shown to elicit a strong hepatotoxic response.[9]

| Compound | Animal Model | Route of Administration | LD50 | Reference |

| Lantadene (general) | Sheep | Intravenous | 1-3 mg/kg body weight | [10][11] |

| Lantadene (general) | Sheep | Oral | 60 mg/kg body weight | [10][11] |

Table 1: Lethal Dose (LD50) of Lantadenes

| Parameter | Animal Model | Lantadene Dose | Effect | Reference |

| Superoxide Dismutase (SOD) | Guinea Pig | 24 mg/kg bw (sub-chronic) | Significant decrease in liver and kidney | [8] |

| Catalase | Guinea Pig | 24 mg/kg bw (sub-chronic) | Significant decrease in liver and kidney | [8] |

| Reduced Glutathione (GSH) | Guinea Pig | 24 mg/kg bw (sub-chronic) | Significant decrease in liver | [8] |

| Alanine Aminotransferase (ALT) | Guinea Pig | 24 mg/kg bw (sub-chronic) | Significant increase | [8] |

| Aspartate Aminotransferase (AST) | Guinea Pig | 24 mg/kg bw (sub-chronic) | Significant increase | [8] |

| Acid Phosphatase (ACP) | Guinea Pig | 24 mg/kg bw (sub-chronic) | Significant increase | [8][9] |

| Plasma Bilirubin | Guinea Pig | Not specified | Increase | [9] |

| Creatinine | Guinea Pig | 24 mg/kg bw (sub-chronic) | Significant increase | [8] |

Table 2: Effects of Lantadenes on Biochemical Markers

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of this compound hepatotoxicity.

Animal Model and Dosing

1. Animal Selection and Acclimatization:

-

Male guinea pigs weighing approximately 200-300 g are a commonly used animal model as they exhibit typical signs of lantana toxicity comparable to ruminants.[5][8]

-

Animals are acclimatized for a period of at least 7 days under standard laboratory conditions (23 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle).[8]

-

They are provided with ad libitum access to a standard laboratory diet supplemented with vitamin C and clean water.[8]

2. Preparation and Administration of this compound:

-

This compound is typically isolated from the dried and powdered leaves of Lantana camara.[8]

-

For oral administration, the purified this compound is weighed and packed into gelatin capsules.[8]

-

The capsules are administered daily to the experimental groups for the duration of the study (e.g., 90 days for sub-chronic studies).[8] Control groups receive empty gelatin capsules.

Biochemical Assays

1. Collection of Samples:

-

At the end of the experimental period, animals are euthanized, and blood samples are collected via cardiac puncture.

-

Liver and kidney tissues are immediately excised, washed in ice-cold saline, and stored at -80 °C until analysis.

2. Serum Enzyme and Metabolite Analysis:

-

Serum is separated by centrifugation.

-

Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), acid phosphatase (ACP), total bilirubin, and creatinine levels are measured using standard commercially available assay kits and a clinical chemistry analyzer.[8][12]

3. Tissue Homogenate Preparation and Oxidative Stress Marker Analysis:

-

A 10% (w/v) homogenate of liver and kidney tissues is prepared in ice-cold phosphate buffer.

-

The homogenate is centrifuged, and the supernatant is used for the assays.

-

Superoxide dismutase (SOD) and catalase activities, as well as reduced glutathione (GSH) levels, are determined using established spectrophotometric methods.[8]

Histopathological Analysis

1. Tissue Processing:

-

Small sections of liver and kidney tissues are fixed in 10% neutral buffered formalin.

-

The fixed tissues are dehydrated through a graded series of ethanol, cleared in xylene, and embedded in paraffin wax.

2. Staining and Microscopic Examination:

-

5 µm thick sections are cut and stained with hematoxylin and eosin (H&E) for general morphological examination.

-

Masson's trichrome stain can be used to specifically visualize collagen fibers and assess fibrosis.[8]

-

The stained sections are examined under a light microscope for pathological changes such as necrosis, apoptosis, inflammation, and cholestasis.

Visualizations

Signaling Pathway of this compound-Induced Hepatotoxicity

Caption: Signaling cascade of this compound hepatotoxicity.

Experimental Workflow for Assessing this compound Toxicity

Caption: Workflow for this compound toxicity studies.

Conclusion

The hepatotoxicity of this compound is a complex process initiated by mitochondrial dysfunction, leading to oxidative stress and culminating in hepatocellular apoptosis. This guide has provided an in-depth overview of these core mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of these toxicological pathways is crucial for the development of effective strategies to mitigate the effects of lantana poisoning in livestock and for the broader assessment of the risks associated with exposure to this and structurally related compounds. Further research is warranted to identify the specific molecular targets of this compound and to explore potential therapeutic interventions that can disrupt this toxic cascade.

References

- 1. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 2. cibtech.org [cibtech.org]

- 3. experts.umn.edu [experts.umn.edu]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. repositorio.unesp.br [repositorio.unesp.br]

- 7. researchgate.net [researchgate.net]

- 8. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biological action of this compound, a new hepatotoxicant from Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

Lantadene C: A Technical Guide on its Discovery, Historical Context, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene C, a pentacyclic triterpenoid from the invasive plant species Lantana camara, has garnered scientific interest due to its notable biological activities, primarily its hepatotoxicity. This technical guide provides an in-depth overview of the discovery and historical context of this compound, alongside detailed experimental protocols for its isolation and characterization. Quantitative data on its physicochemical properties and biological effects are systematically presented. Furthermore, this guide illustrates key experimental workflows and proposes a potential signaling pathway for its cytotoxic effects, providing a foundational resource for researchers in natural product chemistry, toxicology, and drug development.

Introduction and Historical Context

Lantana camara, a flowering shrub native to the American tropics, is now a widespread invasive species across many parts of the world.[1] Its toxicity to livestock, particularly cattle and sheep, has been a long-standing problem for agriculture, leading to significant economic losses.[1] Early investigations into the toxic principles of L. camara led to the isolation of a group of pentacyclic triterpenoids known as lantadenes.

This compound, identified as 22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, was isolated from the leaves of Lantana camara var. aculeata.[2] It was found to be identical to a previously reported compound, dihydrolantadene A.[2] Structurally, it shares the same pentacyclic core as lantadene A but differs in the side chain, where a double bond in lantadene A is saturated in this compound.[2][3] The first report on the hepatotoxicity of this compound demonstrated its potent detrimental effects in guinea pigs, establishing it as a significant contributor to Lantana poisoning.[2]

Physicochemical and Biological Data

Quantitative data for this compound is crucial for its identification, characterization, and the assessment of its biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C35H54O5 | [2] |

| Systematic Name | 22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid | [2] |

| Alternate Name | Dihydrolantadene A | [2] |

| Physical Form | Crystalline (Form I) and Amorphous (Form II) | [2] |

Table 2: Quantitative Analysis of this compound in Lantana camara var. aculeata Leaves

| Leaf Age | This compound Content (mg/100g dry wt.) | Reference |

| Young | 191.3 ± 10.3 | [4] |

| Mature | 424.8 ± 39.1 | [4] |

Table 3: In Vitro Cytotoxicity of Lantadenes (including this compound)

| Cell Line | Compound Mix | IC50 (µM) | Reference |

| Human Oral Epidermoid Carcinoma (KB) | Lantadene A, B, and C; icterogenin | 4.7 - 44.7 | [5] |

| Human Colon Cancer (HCT-116) | Lantadene A, B, and C; icterogenin | 4.7 - 44.7 | [5] |

| Human Breast Cancer (MCF-7) | Lantadene A, B, and C; icterogenin | 4.7 - 44.7 | [5] |

| Mouse Lymphocytic Leukemia (L1210) | Lantadene A, B, and C; icterogenin | 4.7 - 44.7 | [5] |

Experimental Protocols

The following sections detail the methodologies for the extraction, isolation, and characterization of this compound from Lantana camara leaves.

Extraction of Lantadenes

-

Plant Material Preparation: Collect fresh leaves of Lantana camara var. aculeata. Dry the leaves in an oven at 55-70°C and grind them into a fine powder (1 mm particle size).[1][6]

-

Methanol Extraction: Macerate the dried leaf powder (e.g., 100 g) with methanol (e.g., 750 mL) with intermittent shaking overnight.[1]

-

Filtration and Decolorization: Filter the methanolic extract through muslin cloth. Decolorize the pooled extracts by treating with activated charcoal (e.g., 20 g) for 1 hour.[1]

-

Solvent Removal and Chloroform Extraction: Remove the methanol in vacuo at 60°C. Extract the resulting residue with chloroform (e.g., 2 x 100 mL).[1]

-

Crystallization: Dry the chloroform extract in vacuo at 60°C. Dissolve the residue in boiling methanol and store at 0-4°C for several hours to induce crystallization of a partially purified lantadene mixture.[1]

Chromatographic Purification of this compound

-

Column Preparation: Prepare a silica gel (60-120 mesh) column (e.g., 2.5 cm x 25 cm) in chloroform.[1]

-

Sample Loading: Dissolve the partially purified lantadene crystals in a minimal amount of chloroform and apply to the top of the silica gel column.[1]

-

Elution: Elute the column sequentially with the following solvent systems:

-

Fraction Collection and Monitoring: Collect fractions (e.g., 10-25 mL each) and monitor the presence of lantadenes using Thin Layer Chromatography (TLC).[1][7]

-

TLC Analysis:

-

Isolation of this compound: Pool the fractions containing this compound (identified by comparison with a standard if available, or through subsequent spectroscopic analysis). Remove the solvent in vacuo and further purify by repeated crystallization from methanol.

Structural Elucidation

The structure of the purified this compound is confirmed using standard spectroscopic techniques.

-

Mass Spectrometry (MS): Determine the molecular weight and fragmentation pattern to confirm the molecular formula.

-

X-ray Crystallography: For crystalline Form I, single-crystal X-ray diffraction can be used to definitively determine the three-dimensional molecular structure.[2]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for this compound Isolation and Analysis

References

- 1. researchgate.net [researchgate.net]

- 2. Biological action of this compound, a new hepatotoxicant from Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Levels of lantadenes, bioactive pentacyclic triterpenoids, in young and mature leaves of Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chemijournal.com [chemijournal.com]

The Abundance and Variation of Lantadene C in Lantana Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance and variation of lantadene C, a pentacyclic triterpenoid, in various Lantana species. The document consolidates quantitative data, details established experimental protocols for extraction and analysis, and illustrates the relevant biosynthetic pathway and experimental workflows. This information is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Variation of this compound

This compound is a naturally occurring pentacyclic triterpenoid found in plants of the Lantana genus. Its concentration can vary significantly depending on the species, variety (taxon), age of the plant material, and the specific plant part analyzed. The majority of quantitative research has focused on Lantana camara, a species known for its chemical diversity and toxicity to livestock, which is largely attributed to its lantadene content.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and other major lantadenes in Lantana species.

Table 1: Concentration of Lantadenes in Lantana camara var. aculeata Leaves

| Plant Material | Lantadene A (mg/100g dry wt.) | Lantadene B (mg/100g dry wt.) | This compound (mg/100g dry wt.) | Lantadene D (mg/100g dry wt.) | Reference |

| Young Leaves | 491.5 ± 6.3 | 347.0 ± 3.0 | 191.3 ± 10.3 | 49.7 ± 5.3 | [1] |

| Mature Leaves | 805.9 ± 52.8 | 522.3 ± 37.1 | 424.8 ± 39.1 | 177.4 ± 19.0 | [1] |

Table 2: Relative Abundance of Lantadenes in Different Taxa of Lantana camara var. Aculeata

| Taxon (Flower Color) | Lantadene A | Lantadene B | This compound | Lantadene D | Reference |

| I (white-pink) | Very small amounts | Very small amounts | Not specified | Not specified | [2] |

| II (yellow-pink) | Very small amounts | Very small amounts | Not specified | Not specified | [2] |

| III (yellow-red) | Major | Major | Major | Small amounts | [2] |

Experimental Protocols

The extraction, isolation, and quantification of this compound from Lantana species typically involve solvent extraction followed by chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common analytical method for quantification.

Sample Preparation

-

Collection and Drying: Plant material (typically leaves) is collected and dried to a constant weight. A common method is oven-drying at a temperature of 55-70°C.[3][4]

-

Grinding: The dried plant material is ground into a fine powder (e.g., 1 mm particle size) to increase the surface area for efficient extraction.[3][4]

Extraction of Lantadenes

Several methods have been reported for the extraction of lantadenes from Lantana leaf powder.

Method 1: Methanol Extraction

-

The powdered leaf material (e.g., 100 g) is extracted with methanol (e.g., 750 mL) with intermittent shaking.[5]

-

The mixture is allowed to stand overnight and then filtered through muslin cloth.[4]

-

The extraction process is typically repeated two more times with fresh solvent to ensure maximum recovery.[5]

-

The pooled methanolic extracts are then decolorized using activated charcoal (e.g., 20 g).[5]

-

The solvent is removed from the decolorized extract under vacuum at 60°C.[5]

-

The resulting residue is then further extracted with chloroform.[5]

Method 2: Soxhlet Extraction

-

The powdered leaf material is placed in a thimble in a Soxhlet apparatus.

-

Extraction is carried out for a specified duration (e.g., 6 hours) using a suitable solvent. Solvents of varying polarities, such as petroleum ether, chloroform, methanol, and water, can be used sequentially.

Isolation and Purification

-

Column Chromatography: The crude extract is often subjected to column chromatography for purification.

-

Stationary Phase: Silica gel (e.g., 60-120 mesh) is commonly used.[4][5]

-

Mobile Phase: A gradient of solvents is typically employed for elution. A common scheme starts with a non-polar solvent like chloroform, followed by increasing proportions of a more polar solvent like methanol (e.g., chloroform:methanol 99:1, then 95:5).[4]

-

-

Fractional Crystallization: The fractions enriched with lantadenes are pooled, and the solvent is evaporated. The residue is then dissolved in a minimal amount of a suitable solvent (e.g., boiling methanol) and allowed to crystallize at a low temperature (e.g., 0-4°C) to obtain purified lantadenes.[5]

Quantification by High-Performance Liquid Chromatography (HPLC)

-

Chromatographic System: A standard HPLC system equipped with a pump, injector, column, and a suitable detector (e.g., UV-Vis or PDA) is used.

-

Column: A reversed-phase C18 column is frequently employed for the separation of lantadenes. A typical example is a Nova-Pak C-18 column (4.6 x 250 mm).[5]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of methanol, acetonitrile, water, and acetic acid is effective. A commonly reported composition is 68:20:12:0.01 (v/v/v/v).[5]

-

Flow Rate: A typical flow rate is 1.0 mL/minute.[5]

-

Detection: The eluents are monitored at a specific wavelength, for instance, 210 nm.[6]

-

Quantification: The concentration of this compound is determined by comparing the peak area in the sample chromatogram with that of a known concentration of a purified this compound standard.

Biosynthetic Pathway and Experimental Workflow

General Biosynthesis of Pentacyclic Triterpenoids

While the exact biosynthetic pathway of this compound has not been fully elucidated, it is understood to follow the general pathway for pentacyclic triterpenoid synthesis in plants. This pathway begins with the cyclization of 2,3-oxidosqualene.

References

- 1. Levels of lantadenes, bioactive pentacyclic triterpenoids, in young and mature leaves of Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of lantadenes content and toxicity of different taxa of the lantana plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemijournal.com [chemijournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Crystalline Lantadene C: A Technical Guide on its Physicochemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lantadene C, a pentacyclic triterpenoid, is a naturally occurring compound isolated from the leaves of Lantana camara, a plant recognized for its hepatotoxic effects on livestock.[1][2] Structurally identified as 22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, it is also known as dihydrolantadene A.[1][3] The molecular structure of its crystalline form has been elucidated through single-crystal X-ray diffraction analysis.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of crystalline this compound, detailed experimental protocols for its isolation and characterization, and an examination of its biological activity, particularly its role as a hepatotoxicant.

Physical and Chemical Properties of Crystalline this compound

This compound is a member of the oleanane series of triterpenoids.[2] It exists in two forms: a crystalline Form I and an amorphous Form II.[3] Both forms have demonstrated significant hepatotoxicity.[3] The key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | (4R,4aS,6aR,6aS,6bR,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-4-[(2S)-2-methylbutanoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid | [4] |

| Synonyms | 22β-2-methylbutanoyloxy-3-oxoolean-12-en-28-oic acid, dihydrolantadene A | [1][3] |

| Molecular Formula | C₃₅H₅₄O₅ | [4] |

| Molecular Weight | 554.8 g/mol | [4] |

| Appearance | Crystalline solid (Form I) | [3] |

| Solubility | Soluble in DMSO | |

| Melting Point | Data not available in the reviewed literature. For comparison, the melting points of related compounds are: Lantadene A: 297 °C, Lantadene B: 302 °C. | [4][5][6] |

Structural Features

This compound shares the same pentacyclic backbone as Lantadene A but differs in the side chain, where this compound possesses a single bond, unlike the double bond found in Lantadene A.[4][7] This structural difference is a result of the hydrogenation of Lantadene A.[3]

Spectral Data

The characterization and quantification of this compound, along with other lantadenes, are primarily achieved through spectroscopic and chromatographic techniques.

-

Mass Spectrometry (MS): LC-MS/MS analysis has been used to identify this compound in plant extracts.[8][9]

-

Nuclear Magnetic Resonance (NMR): ¹³C NMR spectral data has been assigned for this compound, which is crucial for its structural elucidation.[10] While specific chemical shift data for this compound is not detailed in the provided search results, comparative analysis with the well-documented spectra of Lantadene A is a common practice for identification.[11][12][13]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a standard method for the separation and quantification of lantadenes.[14][15] Isocratic systems with mobile phases such as methanol:acetonitrile:water:acetic acid (68:20:12:0.01) have been successfully used.[1]

Experimental Protocols

Isolation and Purification of this compound

The following protocol is a synthesized methodology based on established procedures for the isolation of lantadenes from Lantana camara leaves.

1. Extraction:

-

Dried and powdered leaves of Lantana camara are extracted with methanol overnight with intermittent shaking.[1][16]

-

The methanolic extract is filtered and decolorized with activated charcoal.[1][16]

-

The solvent is removed under vacuum, and the residue is re-extracted with chloroform.[1]

2. Column Chromatography:

-

The chloroform extract is concentrated and loaded onto a silica gel (60-120 mesh) column.[1][16]

-

Elution is performed with a gradient of chloroform and methanol. A common gradient starts with 100% chloroform, followed by chloroform:methanol (99.5:0.5) and chloroform:methanol (99:1).[1][16]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).[14][16]

3. Fractional Crystallization:

-

Fractions enriched with lantadenes are pooled, and the solvent is evaporated.[16]

-

The residue is dissolved in boiling methanol and allowed to crystallize at 0-4 °C.[16]

-

This recrystallization process is repeated multiple times to obtain pure crystalline lantadenes.[16]

4. Purification by HPLC:

-

Final purity is assessed and further purification can be achieved using a reversed-phase HPLC system with a C18 column.[1]

Semisynthetic Preparation of this compound

This compound can be prepared semisynthetically through the catalytic hydrogenation of Lantadene A.[3] This process involves the reduction of the double bond in the side chain of Lantadene A to a single bond. While the reaction is documented, a detailed experimental protocol is not available in the reviewed literature.

Biological Activity and Mechanism of Action

The most prominent biological activity of this compound is its hepatotoxicity.[3] In vivo studies in guinea pigs have shown that administration of this compound leads to a strong hepatotoxic response, characterized by:

-

Decreased fecal output and feed intake[3]

-

Hepatomegaly (enlarged liver)[3]

-

Cellular and subcellular hepatic injury[3]

-

Increased plasma bilirubin[3]

-

Elevated acid phosphatase activity[3]

These symptoms are characteristic of lantana toxicity and are associated with cholestasis, which is the impairment of bile flow.[2][3][7]

Proposed Mechanism of Hepatotoxicity

The precise molecular mechanism of lantadene-induced hepatotoxicity is not fully elucidated. However, it is hypothesized that lantadenes, including this compound, disrupt the function of hepatocytes. The proposed mechanism involves the inhibition of the Na⁺/K⁺-ATPase pump in the cell membranes of biliary epithelial cells.[7] This disruption is thought to impair the active secretion of bile acids into the canaliculi, leading to cholestasis and subsequent liver damage.[6][7]

Conclusion

Crystalline this compound is a well-characterized pentacyclic triterpenoid with significant, documented hepatotoxic effects. Its physical and chemical properties have been established, and reliable protocols for its isolation and purification are available. The primary mechanism of its toxicity is believed to be the disruption of bile acid transport in the liver, leading to cholestasis. Further research into the specific molecular targets of this compound could provide deeper insights into the mechanisms of cholestatic liver injury and may offer avenues for the development of new therapeutic agents or toxicological models. This guide serves as a foundational resource for professionals engaged in natural product chemistry, toxicology, and drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 3. Biological action of this compound, a new hepatotoxicant from Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Lantadene - Wikipedia [en.wikipedia.org]

- 5. Lantadene B | C35H52O5 | CID 15560077 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Lantadene A | C35H52O5 | CID 6436598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. New triterpenoids from Lantana camara: Isomerisation of the angeloyl moiety of lantadene A during catalytic hydrogenation [zenodo.org]

- 11. ojs.jmolekul.com [ojs.jmolekul.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Sub-chronic toxicopathological study of lantadenes of Lantana camara weed in Guinea pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Levels of lantadenes, bioactive pentacyclic triterpenoids, in young and mature leaves of Lantana camara var. aculeata - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. chemijournal.com [chemijournal.com]

Lantadene C: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lantadene C, a pentacyclic triterpenoid found in the plant Lantana camara, has emerged as a compound of significant interest for its therapeutic potential. While historically known for its hepatotoxicity in livestock, recent scientific investigations have begun to unveil its promising pharmacological activities, including anticancer, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the current understanding of this compound, focusing on its core biological activities, underlying mechanisms of action, and relevant experimental data. The information is intended to serve as a resource for researchers and professionals in the field of drug discovery and development, highlighting areas for future investigation into this multifaceted natural product.

Introduction

Lantana camara, a perennial shrub, is a rich source of various bioactive pentacyclic triterpenoids known as lantadenes. Among these, this compound has been a subject of growing scientific curiosity. Structurally similar to other lantadenes like lantadene A, it possesses unique characteristics that contribute to its distinct biological profile.[1] While the plant's toxicity is well-documented, the isolated compounds, including this compound, are being explored for their potential medicinal applications. This guide synthesizes the available data on this compound, offering a technical perspective on its therapeutic promise.

Therapeutic Potential and Biological Activities

This compound has demonstrated a spectrum of biological activities that suggest its potential as a therapeutic agent in several disease areas. The primary areas of investigation include its anticancer, anti-inflammatory, and antiviral effects.

Anticancer Activity